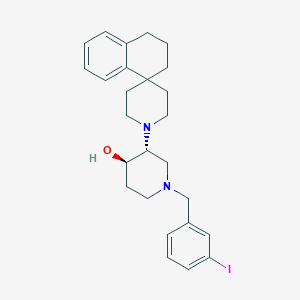
3-Ippps-naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ippps-naphthalene is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. It is a naphthalene derivative that has been synthesized through a specific method and has shown promising results in several areas of research.
Mécanisme D'action
The mechanism of action of 3-Ippps-naphthalene is not fully understood. However, it is believed that the compound interacts with the electronic structure of the material it is applied to, leading to changes in its electrical conductivity.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 3-Ippps-naphthalene. However, it has been found to be non-toxic and has not shown any adverse effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Ippps-naphthalene is its excellent charge transport properties, making it a suitable candidate for use in electronic devices. However, its limited solubility in common solvents can be a limitation in some applications.
Orientations Futures
There are several future directions for research on 3-Ippps-naphthalene. One of the most promising areas is in the development of high-performance organic semiconductors for electronic devices. Additionally, the compound has potential for use in optoelectronic devices and as a sensor material.
In conclusion, 3-Ippps-naphthalene is a promising compound that has shown potential in various areas of scientific research. Its excellent charge transport properties make it a suitable candidate for use in electronic devices, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 3-Ippps-naphthalene involves the reaction of 1,4-dimethoxynaphthalene with isopropyl magnesium chloride in the presence of copper iodide. This reaction leads to the formation of the desired product, which can be further purified through various techniques.
Applications De Recherche Scientifique
3-Ippps-naphthalene has shown potential in various areas of scientific research. One of the most promising applications is in the field of organic semiconductors. The compound has been found to exhibit excellent charge transport properties, making it a suitable candidate for use in electronic devices.
Propriétés
Numéro CAS |
158628-72-9 |
|---|---|
Nom du produit |
3-Ippps-naphthalene |
Formule moléculaire |
C26H33IN2O |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
(3R,4R)-1-[(3-iodophenyl)methyl]-3-spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]-1'-ylpiperidin-4-ol |
InChI |
InChI=1S/C26H33IN2O/c27-22-8-3-5-20(17-22)18-28-14-10-25(30)24(19-28)29-15-12-26(13-16-29)11-4-7-21-6-1-2-9-23(21)26/h1-3,5-6,8-9,17,24-25,30H,4,7,10-16,18-19H2/t24-,25-/m1/s1 |
Clé InChI |
KOIJWARRGDEZPX-JWQCQUIFSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2C3(C1)CCN(CC3)[C@@H]4CN(CC[C@H]4O)CC5=CC(=CC=C5)I |
SMILES |
C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |
SMILES canonique |
C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |
Synonymes |
1'-(1-(3-iodobenzyl)--4-hydroxypiperidin-3-yl)-3,4-dihydrospiro(naphthalene-1(2H),4'-piperidine) 3-IPPPS-naphthalene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



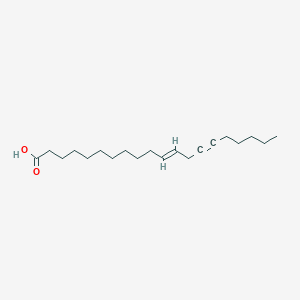
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)
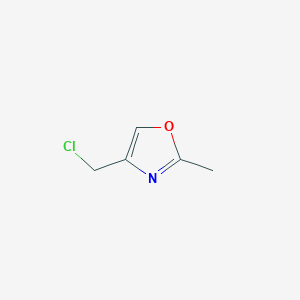
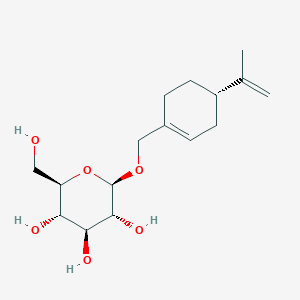
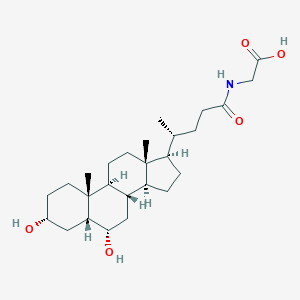
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)

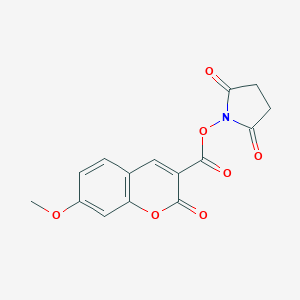
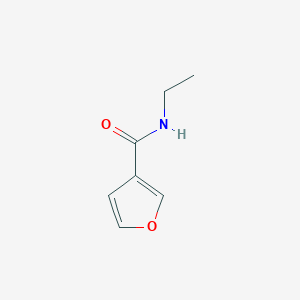
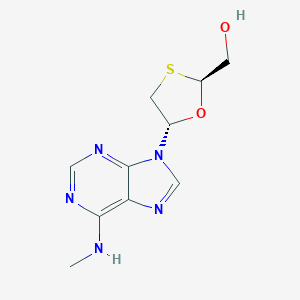
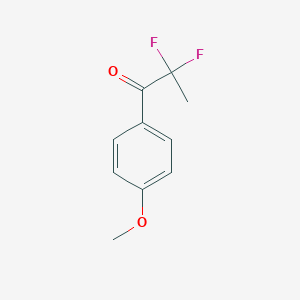
![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)